7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a phenylamino group, and a thiazolopyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multiple steps, starting with the preparation of the benzodioxole moietyThe final step involves the cyclization of the intermediate to form the thiazolopyridinone core under specific reaction conditions, such as elevated temperatures and the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and kinetics.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical assays and studies of enzyme inhibition.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE: shares structural similarities with other benzodioxole-containing compounds and thiazolopyridinone derivatives.
4,7-Dimethoxy-1,3-benzodioxole:
Thiazolopyridinone derivatives: A class of compounds known for their biological activity and use in medicinal chemistry.
Uniqueness
The uniqueness of 7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2-(PHENYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE lies in its combined structural features, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C21H19N3O5S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-anilino-7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C21H19N3O5S/c1-26-16-12(8-14-17(18(16)27-2)29-10-28-14)13-9-15(25)23-20-19(13)30-21(24-20)22-11-6-4-3-5-7-11/h3-8,13H,9-10H2,1-2H3,(H,22,24)(H,23,25) |
InChI Key |
SQCIUSRIZSMSHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1C3CC(=O)NC4=C3SC(=N4)NC5=CC=CC=C5)OCO2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.